

The Discovery and Enduring Significance of Tetroiridium Dodecacarbonyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrairidium dodecacarbonyl*

Cat. No.: B077418

[Get Quote](#)

Abstract

Tetrairidium dodecacarbonyl, $\text{Ir}_4(\text{CO})_{12}$, stands as a cornerstone in the field of metal carbonyl cluster chemistry. First reported in the 1930s, its unique structural and reactive properties have captivated chemists for decades. This technical guide provides a comprehensive overview of the discovery, history, and fundamental characteristics of $\text{Ir}_4(\text{CO})_{12}$. It details the experimental protocols for its synthesis and purification, presents a thorough analysis of its structural and spectroscopic data, and explores its applications as a precursor in catalysis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this pivotal organometallic compound.

Historical Perspective: The Dawn of Metal Carbonyl Cluster Chemistry

The journey into the world of metal carbonyl clusters began in the early 20th century, with the pioneering work of Walter Hieber. His investigations into the reactions of carbon monoxide with metal salts laid the groundwork for this new area of chemistry. Among the early triumphs of this era was the initial reporting of **tetrairidium dodecacarbonyl** in the 1930s. At the time, the exact nature of these complex molecules was a subject of much speculation. It was not until the advent of single-crystal X-ray diffraction that the true structure of these fascinating compounds, including the tetrahedral arrangement of the four iridium atoms in $\text{Ir}_4(\text{CO})_{12}$, could

be definitively established.^{[1][2]} This confirmation marked a significant milestone, opening the door to a deeper understanding of the bonding and reactivity of polynuclear metal carbonyls.

Synthesis and Purification: From Precursor to Pure Cluster

The most common and reliable method for the preparation of **tetrairidium dodecacarbonyl** is the reductive carbonylation of hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot 3\text{H}_2\text{O}$).^{[1][2]} This process typically occurs in a two-step sequence, involving the initial formation of a dicarbonyliridium(I) species, followed by its reduction and clustering to form the final $\text{Ir}_4(\text{CO})_{12}$ product.

Experimental Protocol: Synthesis of Tetroiridium Dodecacarbonyl

Materials:

- Hydrated iridium(III) chloride ($\text{IrCl}_3 \cdot 3\text{H}_2\text{O}$)
- Carbon monoxide (CO) gas (high purity)
- Reducing agent (e.g., zinc, hydrogen)
- Solvent (e.g., 2-methoxyethanol, ethanol)
- Inert gas (e.g., nitrogen, argon)

Procedure:

- Step 1: Formation of the Iridium(I) Carbonyl Intermediate. A solution or suspension of hydrated iridium(III) chloride in a suitable high-boiling solvent is prepared in a reaction vessel equipped for high-pressure gas reactions. The vessel is purged with an inert gas to remove oxygen. Carbon monoxide is then introduced, and the mixture is heated. This step leads to the formation of an iridium(I) carbonyl halide intermediate, often formulated as $[\text{Ir}(\text{CO})_2\text{Cl}_2]^-$.
[\[1\]](#)
- Step 2: Reductive Clustering. Upon introduction of a reducing agent and further heating under a carbon monoxide atmosphere, the iridium(I) intermediate is reduced to iridium(0)

and undergoes clustering. The canary-yellow microcrystalline product, **tetrairidium dodecacarbonyl**, precipitates from the solution.

- Purification. The crude product can be purified by recrystallization from a suitable solvent, such as toluene or a mixture of chlorocarbons.^[3] For higher purity, sublimation under vacuum can be employed.^[4]

Safety Note: Carbon monoxide is a highly toxic gas. All manipulations involving CO must be carried out in a well-ventilated fume hood, and appropriate gas monitoring equipment should be used. High-pressure reactions should only be performed in certified and properly maintained equipment.

Structural and Spectroscopic Characterization

The molecular structure of **tetrairidium dodecacarbonyl** is a highly symmetric tetrahedron of four iridium atoms.^{[1][2]} Each iridium atom is coordinated to three terminal carbonyl ligands, and there are no bridging carbonyls, a feature that distinguishes it from its lighter congener, $\text{Co}_4(\text{CO})_{12}$.^{[1][2]} This arrangement results in a molecule with Td symmetry.

Quantitative Structural Data

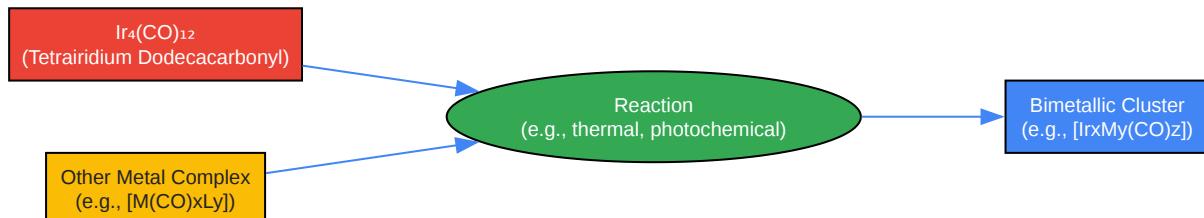
The precise geometric parameters of $\text{Ir}_4(\text{CO})_{12}$ have been determined by single-crystal X-ray diffraction.

Parameter	Value
Point Group	Td
Ir-Ir Bond Distance (average)	2.693 Å ^{[1][2]}
Ir-C Bond Distance (average)	Varies by study
C-O Bond Distance (average)	Varies by study
Ir-C-O Angle (average)	~180° (linear)

Spectroscopic Fingerprints

Spectroscopic techniques are indispensable for the characterization of $\text{Ir}_4(\text{CO})_{12}$.

Technique	Key Features and Observations
Infrared (IR) Spectroscopy	The IR spectrum in the $\nu(\text{CO})$ region is characterized by strong, sharp bands corresponding to the stretching vibrations of the terminal carbonyl ligands. Typical values are observed around 2084, 2053, and 2020 cm^{-1} (in KBr). ^[5] The absence of bands in the bridging carbonyl region ($\sim 1800 \text{ cm}^{-1}$) is a key diagnostic feature.
Raman Spectroscopy	Raman spectroscopy provides complementary information to IR, particularly for identifying the metal-metal stretching vibrations, which are often weak in the IR spectrum. ^[6]
^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	The ^{13}C NMR spectrum of $\text{Ir}_4(\text{CO})_{12}$ in solution typically shows a single resonance for the carbonyl carbons, consistent with the high symmetry of the molecule and the fluxional behavior of the CO ligands on the NMR timescale. ^{[7][8]}
Mass Spectrometry (MS)	Mass spectrometry of $\text{Ir}_4(\text{CO})_{12}$ typically shows the parent molecular ion followed by a sequential loss of the twelve carbonyl ligands. ^[9] ^[10] This fragmentation pattern provides a clear confirmation of the molecular formula.

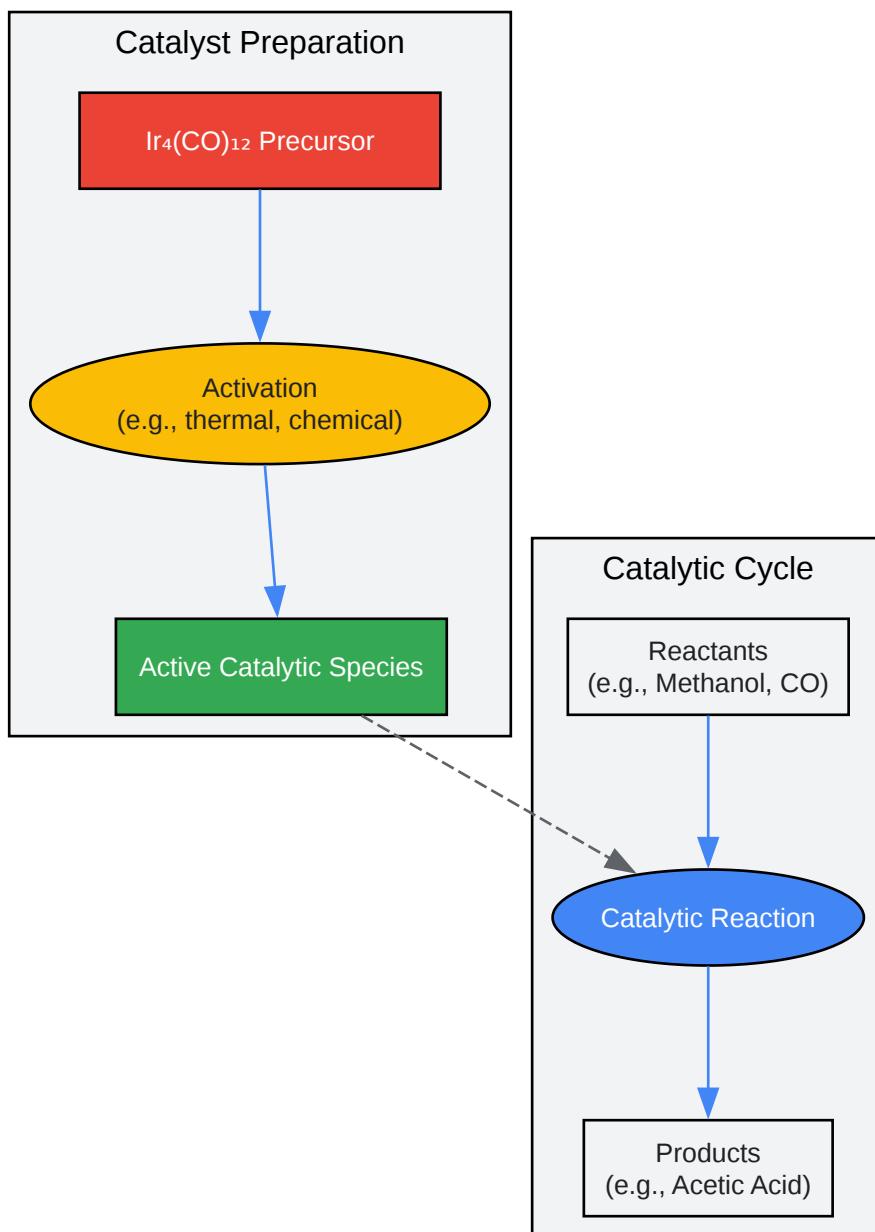

Reactivity and Applications

Tetrairidium dodecacarbonyl serves as a vital starting material for the synthesis of other iridium clusters and as a precursor for catalytic applications.

Precursor to Bimetallic Clusters

The intact metal core of $\text{Ir}_4(\text{CO})_{12}$ makes it an excellent building block for the rational synthesis of heterometallic clusters. By reacting $\text{Ir}_4(\text{CO})_{12}$ with other metal complexes, a wide variety of

bimetallic and higher-nuclearity clusters can be prepared. These materials are of great interest for their potential applications in catalysis and materials science.[11][12]



[Click to download full resolution via product page](#)

Synthesis of Bimetallic Clusters from Ir₄(CO)₁₂.

Catalyst Precursor

Ir₄(CO)₁₂ and its derivatives have been investigated as catalyst precursors in a variety of organic transformations, including hydrogenation and carbonylation reactions.[13][14] For instance, iridium-based catalysts are employed in the Cativa process for the carbonylation of methanol to acetic acid. While Ir₄(CO)₁₂ itself may not be the active catalytic species, it can be converted under reaction conditions into catalytically active mononuclear or smaller cluster species.

[Click to download full resolution via product page](#)

General workflow for the use of $\text{Ir}_4(\text{CO})_{12}$ as a catalyst precursor.

Conclusion

From its initial discovery as one of the first metal carbonyl clusters to its modern-day applications as a versatile precursor in synthesis and catalysis, **tetrairidium dodecacarbonyl** has had a profound impact on the field of organometallic chemistry. Its well-defined structure, predictable reactivity, and historical significance ensure that it will remain a subject of interest

and a valuable tool for chemists for the foreseeable future. This guide has provided a comprehensive overview of this remarkable molecule, offering both historical context and practical experimental details for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrairidium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp₃)-H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Raman frequencies of metal clusters: Ir₄(CO)₁₂ - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. ¹³Carbon NMR [chem.ch.huji.ac.il]
- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Tetroiridium Dodecacarbonyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077418#discovery-and-history-of-tetrairidium-dodecacarbonyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com